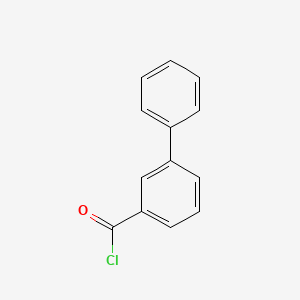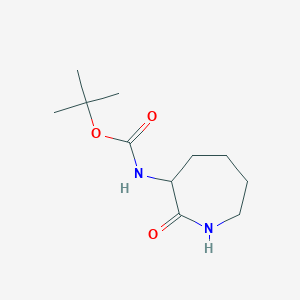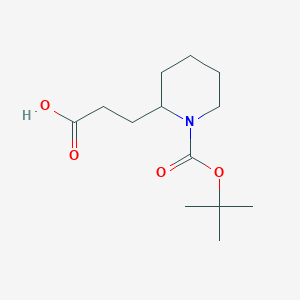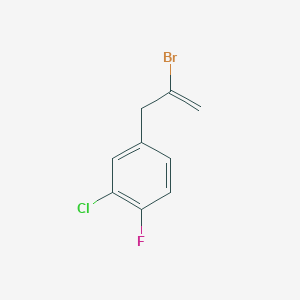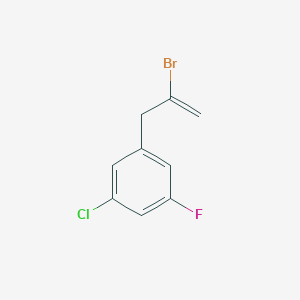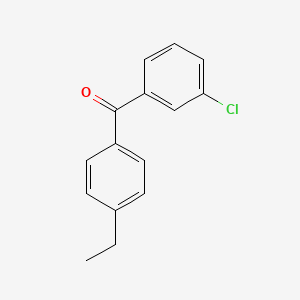
3-Chloro-4'-éthylbenzophénone
Vue d'ensemble
Description
3-Chloro-4’-ethylbenzophenone is an organic compound with the molecular formula C15H13ClO. It is a derivative of benzophenone, where a chlorine atom is substituted at the 3-position and an ethyl group at the 4’-position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Applications De Recherche Scientifique
3-Chloro-4’-ethylbenzophenone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of polymers, dyes, and other materials due to its stability and reactivity.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins within the cell .
Mode of Action
It’s known that benzophenone derivatives can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom that donates an electron pair to form a chemical bond, interacts with the benzophenone derivative, leading to changes in the compound .
Biochemical Pathways
Chlorophenols and their derivatives, which are structurally similar to 3-chloro-4’-ethylbenzophenone, are known to be degraded by bacteria through specific pathways .
Pharmacokinetics
Its physical properties such as melting point and density have been predicted
Result of Action
Benzophenone derivatives are known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
The action, efficacy, and stability of 3-Chloro-4’-ethylbenzophenone can be influenced by various environmental factors. For instance, the photophysical properties of similar compounds have been shown to vary depending on the polarity of the solvent .
Analyse Biochimique
Biochemical Properties
3-Chloro-4’-ethylbenzophenone plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions, where it can act as a substrate for enzymes that facilitate these reactions . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to changes in their activity.
Cellular Effects
The effects of 3-Chloro-4’-ethylbenzophenone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in oxidative stress responses, thereby altering the cellular redox state. Additionally, 3-Chloro-4’-ethylbenzophenone can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the flux of metabolic pathways.
Molecular Mechanism
At the molecular level, 3-Chloro-4’-ethylbenzophenone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity . This binding often involves interactions with the active sites of enzymes, leading to changes in their conformation and function. Furthermore, 3-Chloro-4’-ethylbenzophenone can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 3-Chloro-4’-ethylbenzophenone can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 3-Chloro-4’-ethylbenzophenone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biochemical properties. Long-term exposure to 3-Chloro-4’-ethylbenzophenone has been associated with changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 3-Chloro-4’-ethylbenzophenone vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 3-Chloro-4’-ethylbenzophenone can exhibit toxic or adverse effects, including cellular damage and apoptosis.
Metabolic Pathways
3-Chloro-4’-ethylbenzophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, it has been shown to interact with enzymes involved in the oxidative metabolism of aromatic compounds, leading to the formation of reactive intermediates.
Transport and Distribution
The transport and distribution of 3-Chloro-4’-ethylbenzophenone within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. For instance, 3-Chloro-4’-ethylbenzophenone can bind to plasma proteins, facilitating its transport through the bloodstream and its distribution to various tissues.
Subcellular Localization
The subcellular localization of 3-Chloro-4’-ethylbenzophenone is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . It has been observed to localize in the cytoplasm and nucleus, where it can exert its biochemical effects. The localization of 3-Chloro-4’-ethylbenzophenone within specific subcellular compartments can influence its activity and function, as it interacts with different biomolecules in these environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4’-ethylbenzophenone typically involves Friedel-Crafts acylation. This reaction uses 3-chlorobenzoyl chloride and 4-ethylbenzene as starting materials. The reaction is catalyzed by aluminum chloride (AlCl3) in an anhydrous environment. The process involves the following steps:
Formation of the acylium ion: The reaction between 3-chlorobenzoyl chloride and AlCl3 forms the acylium ion.
Electrophilic aromatic substitution: The acylium ion reacts with 4-ethylbenzene, leading to the formation of 3-Chloro-4’-ethylbenzophenone.
Industrial Production Methods: In industrial settings, the production of 3-Chloro-4’-ethylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-4’-ethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Comparaison Avec Des Composés Similaires
- 4-Chloro-4’-methylbenzophenone
- 4-Chloro-4’-ethoxybenzophenone
- 4-Bromo-4’-chlorobenzophenone
Comparison:
- 4-Chloro-4’-methylbenzophenone: Similar structure but with a methyl group instead of an ethyl group. It has different reactivity and applications.
- 4-Chloro-4’-ethoxybenzophenone: Contains an ethoxy group, leading to different chemical properties and uses.
- 4-Bromo-4’-chlorobenzophenone: Substitution of chlorine with bromine alters its reactivity and potential applications.
3-Chloro-4’-ethylbenzophenone stands out due to its unique combination of chlorine and ethyl substituents, which confer specific reactivity and applications in various fields.
Propriétés
IUPAC Name |
(3-chlorophenyl)-(4-ethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-2-11-6-8-12(9-7-11)15(17)13-4-3-5-14(16)10-13/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWDNKZZXWHWLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373922 | |
| Record name | 3-Chloro-4'-ethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82520-41-0 | |
| Record name | (3-Chlorophenyl)(4-ethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82520-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4'-ethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


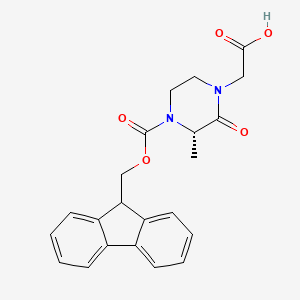
![(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-5,11-dione](/img/structure/B1302563.png)
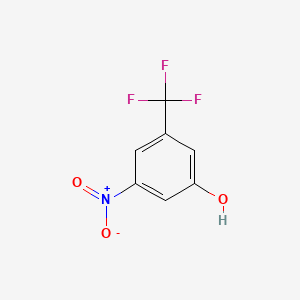

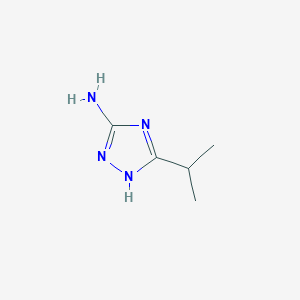
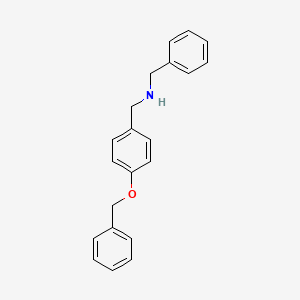
![Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1302571.png)
